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Introduction

Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed
for the treatment of cardiovascular diseases characterized by energetic imbalance, such as
non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection
fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat modulates
the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of
the core mechanism of action of ninerafaxstat in cardiomyocytes, supported by available
preclinical and clinical data.

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high
energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological
states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid
oxidation can become inefficient, leading to a state of energetic deficit. This is because the
oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the
oxidation of glucose. Ninerafaxstat is designed to shift the heart's metabolic preference from
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fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac
energetic efficiency.

Core Mechanism of Action: Partial Inhibition of Fatty
Acid Oxidation

The primary mechanism of action of ninerafaxstat in cardiomyocytes is the partial and
competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This
enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-
KAT, ninerafaxstat reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to
increase its utilization of glucose for ATP production. This metabolic shift is particularly
beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen
supply may be limited.

Ninerafaxstat is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is
further metabolized to three active metabolites. Preclinical studies have demonstrated that all
three metabolites are metabolically active.

Signaling Pathways and Metabolic Consequences

The inhibition of 3-KAT by ninerafaxstat initiates a cascade of metabolic changes within the
cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.
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Figure 1: Ninerafaxstat's Mechanism of Action in Cardiomyocyte Metabolism.
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As depicted in Figure 1, ninerafaxstat's inhibition of 3-KAT leads to a decrease in the
production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte
increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate
dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy
production, which ultimately leads to more efficient ATP synthesis in terms of oxygen
consumption.

Quantitative Data from Clinical Trials

The clinical development of ninerafaxstat has provided valuable quantitative data on its effects
on cardiac metabolism and function. The following tables summarize key findings from the
Phase 2 IMPROVE-HCM and IMPROVE-DICE trials.

IMPROVE-DICE Trial: Effects on Cardiac Energetics and
Metabolism

The IMPROVE-DICE trial was an open-label, mechanistic Phase 2a study that evaluated the
effects of ninerafaxstat (200mg twice daily) on cardiac energetics, metabolism, and diastolic
function in patients with cardiometabolic syndromes.
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Baseline Post-treatment
Parameter . . Change p-value
(Median [IQR]) (Median)

Myocardial

Energetics

PCr/ATP Ratio 1.6[1.4,2.1] - +32% <0.01

Myocardial

Metabolism

Myocardial
Triglyceride 2.2% [1.5, 3.2] - -34% 0.03
Content

PDH-flux - - +45% (mean) 0.08 (trend)

Diastolic

Function

Peak Diastolic 0.86/s[0.82,
Strain Rate 1.06]

- +10% <0.05

Peak LV Filling
Rate

- - +11% <0.05

Table 1: Key Metabolic and Functional Changes in the IMPROVE-DICE Trial.

IMPROVE-HCM Trial: Effects on Exercise Capacity and
Patient-Reported Outcomes

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-
blind study that assessed the safety and efficacy of ninerafaxstat (200 mg twice daily) for 12
weeks in patients with symptomatic nHCM.
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. LS Mean
Ninerafaxstat ]
Parameter Placebo Group Difference p-value

Grou
P (95% CI)

Exercise

Capacity

Change in

-0.3 +1.6 -2.1(-3.6t0-0.6) 0.006
VE/VCO2 slope

Change in Peak
V02

- - - 0.90

Patient-Reported

Outcomes

Change in
KCCQ-CSS - - 3.2(-291t09.2) 0.30

(overall)

Change in
KCCQ-CSS - - 9.4 (0.31t0 18.5) 0.04

(baseline <80)

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.

Experimental Protocols

Detailed, step-by-step laboratory protocols for the specialized techniques used in the
ninerafaxstat clinical trials are not publicly available. However, the principles of these key
experimental methodologies are described below.

Measurement of Myocardial Energetics (31P-Magnetic
Resonance Spectroscopy)

The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the
myocardium and was a primary endpoint in the IMPROVE-DICE trial. This ratio is measured
non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).
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Figure 2: Experimental Workflow for 31p_.MRS Measurement of PCI/ATP Ratio.

The methodology involves placing a specialized 31P surface coil over the patient's chest to
detect the signals from phosphorus-containing metabolites in the heart. A localized
spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to
acquire data from a specific voxel within the myocardium. The raw signal is then processed
using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three
phosphate groups of ATP. The areas under the PCr and y-ATP peaks are integrated to
calculate the PCr/ATP ratio.

Measurement of Pyruvate Dehydrogenase Flux
(Hyperpolarized 13C-MRS)

To directly assess the shift towards glucose metabolism, the IMPROVE-DICE study utilized
hyperpolarized [1-13C]pyruvate MRS to measure the in-vivo flux through pyruvate
dehydrogenase (PDH).

Hyperpolarization of > 1V Injection of Dynamic 13C-MRS Detection of N .
[1-13C]pyruvate Hyperpolarized Pyruvate Acquisition [13C]Bicarbonate & [13C]Pyruvate Kinetic Modeling PDH Flux Rate (kPC)

Click to download full resolution via product page

Figure 3: Experimental Workflow for Measuring PDH Flux with Hyperpolarized 13¢c-MRSs.

This advanced imaging technique involves hyperpolarizing a 13C-labeled pyruvate substrate to
dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously,
and its metabolic conversion in the heart is tracked in real-time using dynamic 13C-MRS. The
conversion of [1-13C]pyruvate to [13C]bicarbonate is a direct measure of PDH activity. Kinetic
modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time
allows for the calculation of the PDH flux rate.
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Conclusion

Ninerafaxstat is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in
cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism
induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving
the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this
metabolic modulation translates into improvements in cardiac energetics, diastolic function,
exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart
disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger,
Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic
approach in treating heart disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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